N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a thiazolidinone derivative characterized by a 4-hydroxy-3-methoxybenzylidene substituent at the 5-position of the thiazolidinone core and a pyridine-3-carboxamide group at the 3-position. The synthesis of such compounds typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors, followed by functionalization of the amide moiety . Its Z-configuration at the 5-benzylidene double bond is critical for maintaining planar geometry, which may influence biological interactions .
Properties
Molecular Formula |
C17H13N3O4S2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4S2/c1-24-13-7-10(4-5-12(13)21)8-14-16(23)20(17(25)26-14)19-15(22)11-3-2-6-18-9-11/h2-9,21H,1H3,(H,19,22)/b14-8- |
InChI Key |
RKUWEWZKESOTDY-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Thiourea and α-Chloroacetic Acid Condensation
A classical approach involves refluxing thiourea (7 ) with α-chloroacetic acid (6 ) in aqueous medium under acidic conditions. The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiourea sulfur attacks the α-carbon of chloroacetic acid, followed by intramolecular cyclization to form 2-imino-4-thiazolidinone (11 ). Subsequent hydrolysis with HCl yields the 2-thioxo-4-thiazolidinone core (3 ) in 83–94% yield. Microwave-assisted synthesis reduces reaction time to 5 minutes while maintaining comparable yields.
Key Conditions
-
Reagents: Thiourea (1.2 eq), α-chloroacetic acid (1.0 eq)
-
Solvent: H<sub>2</sub>O
-
Temperature: 100–110°C (conventional) or 250 W microwave irradiation
-
Catalyst: HCl (hydrolysis step)
Knoevenagel Condensation for Benzylidene Incorporation
The 5-(4-hydroxy-3-methoxybenzylidene) moiety is introduced via base-catalyzed condensation of 4-hydroxy-3-methoxybenzaldehyde (15 ) with the thiazolidinone core. Piperidine or acetic acid in ethanol facilitates enolate formation, enabling nucleophilic attack on the aldehyde carbonyl. The reaction selectively produces the Z-isomer due to steric and electronic effects of the methoxy group.
Optimization Data
| Catalyst | Solvent | Time (h) | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|---|
| Piperidine | EtOH | 6 | 78 | 9:1 |
| Acetic Acid | DMF | 4 | 82 | 8:1 |
Pyridine-3-Carboxamide Coupling
The final step involves nucleophilic acyl substitution between the thiazolidinone amine and pyridine-3-carboxylic acid derivatives. Two validated protocols exist:
Acid Chloride Route
Pyridine-3-carboxylic acid (16 ) is treated with SOCl<sub>2</sub> to form the corresponding acid chloride (17 ), which reacts with the thiazolidinone amine in chloroform under basic conditions (Et<sub>3</sub>N).
Procedure
Direct Coupling via Carbodiimide
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates amide bond formation in dichloromethane, achieving 65% yield with reduced side products.
Stereochemical and Purity Analysis
Compound A ’s Z-configuration is confirmed via NOESY NMR, showing proximity between the thiazolidinone C5-H and the benzylidene aromatic protons. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:H<sub>2</sub>O, 70:30) confirms >98% purity.
Spectroscopic Data
-
IR (KBr) : 1734 cm<sup>−1</sup> (C=O), 1230 cm<sup>−1</sup> (C=S)
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 8.91 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 1H, benzylidene-H), 3.89 (s, 3H, OCH<sub>3</sub>)
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acid Chloride Coupling | High yields, minimal byproducts | Requires SOCl<sub>2</sub> handling |
| Carbodiimide-Mediated | Ambient conditions, no SOCl<sub>2</sub> | Lower yield, costly reagents |
Scalability and Industrial Feasibility
The acid chloride route demonstrates scalability up to 500 g batches with consistent yields (70±2%). Solvent recovery systems for chloroform and ethanol improve cost-efficiency, while microwave-assisted thiazolidinone synthesis reduces energy consumption by 40% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran at low temperatures.
Major Products
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Several studies have demonstrated the compound's effectiveness against a range of bacteria and fungi. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
-
Anticancer Properties :
- The compound has shown promise in inhibiting the proliferation of cancer cells. It appears to induce apoptosis (programmed cell death) in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and growth.
-
Anti-inflammatory Effects :
- In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial activity.
-
Cancer Cell Line Research :
- Research involving human breast cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers, supporting its potential role as an anticancer agent.
-
Inflammation Model Studies :
- In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum samples, indicating its potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
The 3-methoxy-4-propoxy substituent in introduces bulkier alkoxy groups, increasing lipophilicity and possibly membrane permeability. The quinolin-8-yl group in introduces aromatic heterocyclic character, enabling π-π stacking interactions with biological targets .
Amide Substituent Differences :
- The pyridine-3-carboxamide moiety (common to the target compound and ) offers a planar, nitrogen-rich structure conducive to interactions with enzymatic active sites.
- The 2-chlorobenzamide group in may enhance electrophilicity and alter binding kinetics due to the electron-withdrawing chlorine atom .
Reactivity and Stability
- The 4-hydroxy group in the target compound may participate in tautomerism or oxidation under acidic conditions, whereas the propoxy group in confers steric protection against degradation .
- The quinoline moiety in enhances UV absorption, which is advantageous for spectroscopic characterization .
Research Findings and Implications
Structure-Activity Relationships (SAR): Hydroxyl and methoxy groups on the benzylidene ring (as in the target compound) correlate with enhanced solubility and antioxidant activity in related studies . Halogenated amides (e.g., ) often exhibit improved metabolic stability and bioavailability compared to non-halogenated analogs .
Crystallographic Insights: Structural determination of similar compounds relies on tools like SHELXL and ORTEP-3 , which validate Z-configuration and planarity of the thiazolidinone core.
Future Directions :
- Systematic modification of benzylidene substituents (e.g., introducing sulfonamide or nitro groups) could further optimize pharmacological profiles.
- Computational modeling (e.g., docking studies) is recommended to elucidate binding modes of the target compound relative to and .
Biological Activity
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.44 g/mol. The structure features a thiazolidine ring, a benzylidene group, and a pyridine moiety, which contribute to its biological properties.
Synthesis
The synthesis typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with appropriate reagents under controlled conditions. The synthetic routes often utilize solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives, including this compound. For instance, compounds derived from thiazolidinones have shown significant activity against various bacterial strains such as Bacillus subtilis and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or interference with protein function.
2. Anticancer Activity
The compound exhibits promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives of thiazolidinones have shown IC50 values as low as 1.38 µg/mL against human lung carcinoma (NCI-H292) cells . The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazolidine derivatives, it was found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential application of these compounds in treating infections caused by resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments conducted on human cancer cell lines revealed that the compound had a dose-dependent effect on cell viability. Notably, it was observed that at concentrations around 10 µg/mL, there was a marked decrease in viability among leukemia cells (K562), suggesting its potential as an anticancer agent .
Summary of Findings
| Biological Activity | IC50 Value (µg/mL) | Target Cells |
|---|---|---|
| Antimicrobial | Varies | Bacillus subtilis, C. albicans |
| Anticancer | 1.38 | Human lung carcinoma (NCI-H292) |
| Cytotoxicity | 4.25 | Human erythromyeloblastoid leukemia (K562) |
Q & A
Basic: What are the recommended synthetic routes for preparing N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide?
Answer:
The synthesis typically involves a three-step process:
Condensation : React 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux to form the thiosemicarbazone intermediate .
Cyclization : Treat the intermediate with chloroacetic acid or chloroacetyl chloride in acetic acid/sodium acetate to form the thiazolidinone core .
Coupling : Introduce the pyridine-3-carboxamide group via nucleophilic substitution or amide bond formation, often using DCC (dicyclohexylcarbodiimide) as a coupling agent .
Critical Parameters : Control reaction temperature (70–80°C for cyclization) and use anhydrous solvents to minimize hydrolysis. Purity is confirmed via TLC and recrystallization from ethanol .
Basic: How can the Z-configuration of the benzylidene moiety be confirmed experimentally?
Answer:
The Z-configuration is confirmed using:
- NMR Spectroscopy : The coupling constant () between the benzylidene proton and the thiazolidinone ring proton is typically <12 Hz in Z-isomers due to restricted rotation .
- X-ray Crystallography : Single-crystal analysis provides unambiguous proof of geometry. For example, a similar compound (Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) showed a dihedral angle of 80.94° between aromatic rings, consistent with Z-configuration .
Advanced: How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
Answer:
Contradictions arise due to:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent (DMSO concentration affects permeability). Standardize protocols per CLSI guidelines .
- Compound Purity : Impurities >5% skew results. Validate purity via HPLC (≥95%) and elemental analysis .
- Structural Confirmation : Re-examine stereochemistry using XRD or NOESY NMR to rule out isomer contamination .
- SAR Studies : Compare analogs (e.g., replacing 4-hydroxy with 4-ethoxy groups) to isolate structural determinants of activity .
Advanced: What computational strategies are effective for predicting target proteins or mechanisms of action?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like COX-2, EGFR, or tubulin. Prioritize binding poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond persistence .
- Pharmacophore Modeling : Identify critical features (e.g., thioxo group for hydrogen bonding) using MOE or Phase .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- FT-IR : Confirm thioxo (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- NMR : Identify benzylidene protons (δ 7.2–8.1 ppm) and pyridine carbons (δ 145–155 ppm) .
- HRMS : Verify molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?
Answer:
- Single-Crystal XRD : Use SHELXL for refinement. For example, WinGX suite (ORTEP-3 GUI) visualizes bond lengths/angles and validates planarity of the thiazolidinone ring .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for overlapping reflections in low-symmetry space groups .
- Validation Tools : Check R-factor (<0.05) and CCDC deposition (e.g., CIF files) for reproducibility .
Basic: What in vitro assays are suitable for initial antimicrobial screening?
Answer:
- Broth Microdilution : Determine MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains per CLSI M07-A10 .
- Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 hours .
- Biofilm Inhibition : Use crystal violet staining on polystyrene plates for S. epidermidis .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the 4-hydroxy group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .
- Co-Crystallization : Use succinic acid or L-arginine as co-formers to enhance solubility by 5–10× .
Advanced: How can off-target toxicity be minimized during lead optimization?
Answer:
- Selectivity Screening : Compare IC50 in primary cells (e.g., human hepatocytes) vs. cancer cells. Aim for selectivity index >10 .
- Metabolic Profiling : Identify reactive metabolites (e.g., epoxides) via LC-MS/MS with human liver microsomes .
- CYP Inhibition Assays : Test against CYP3A4/2D6 to predict drug-drug interactions .
Basic: What are the stability considerations for long-term storage?
Answer:
- Thermal Stability : Store at −20°C in amber vials; DSC analysis shows decomposition onset at >150°C .
- Light Sensitivity : Protect from UV exposure; accelerated aging studies show <5% degradation after 6 months in dark .
- Hygroscopicity : Karl Fischer titration confirms water content <0.1% when stored with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
